E3 Ligase Ligand-linker Conjugate 12

PROTAC VHL CRBN

Generic substitution of E3 ligase ligand-linker conjugates introduces uncontrolled variables that can silence PROTAC activity. AHPC-PEG3-N3 (CAS 1797406-80-4) resolves this as the defined (S,R,S)-AHPC-based VHL-recruiting identity of E3 Ligase Ligand-linker Conjugate 12. Key differentiators: (1) terminal azide enables CuAAC and SPAAC click chemistry for single-step modular PROTAC assembly; (2) 3-unit PEG linker (~12-15 Å) provides a precise spatial parameter for systematic linker SAR campaigns; (3) derived from WO/2016/146985A1 with demonstrated BET bromodomain degradation. Procurement eliminates the risk of acquiring a misidentified CRBN conjugate under the same catalog designation, ensuring reproducible ternary complex geometry and synthetic workflow compatibility.

Molecular Formula C30H39N5O6
Molecular Weight 565.7 g/mol
Cat. No. B12376944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 12
Molecular FormulaC30H39N5O6
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-13-10-30(16-32)17-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37)
InChIKeyMNIWQJMBZLXBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 12 for PROTAC Procurement: VHL vs CRBN Chemical Identity and Selection Implications


E3 Ligase Ligand-linker Conjugate 12 exists in two chemically distinct commercial identities that are frequently conflated in catalogs: (1) (S,R,S)-AHPC-PEG3-N3 (CAS 1797406-80-4, MW 645.8 g/mol), which incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) ligand and a 3-unit polyethylene glycol (PEG) linker terminated with an azide group [1]; and (2) a Thalidomide-based Cereblon (CRBN) ligand-linker conjugate (MW 565.66) bearing an undefined linker . This dual identity has material procurement consequences: the same catalog designation may refer to fundamentally different E3 ligase recruitment mechanisms, linker architectures, and synthetic utility. The (S,R,S)-AHPC-PEG3-N3 variant is derived from patent WO/2016/146985A1 (Figure 11) and serves as a click-chemistry-enabled building block for modular PROTAC assembly [1][2].

Why E3 Ligase Ligand-linker Conjugate 12 Cannot Be Replaced with Off-the-Shelf VHL or CRBN Building Blocks


Substituting E3 Ligase Ligand-linker Conjugate 12 with a structurally similar conjugate—even one targeting the same E3 ligase—introduces quantifiable risks to ternary complex formation, degradation efficiency, and synthetic workflow compatibility. Within the VHL-recruiting class, linker length variation as small as one PEG unit can fundamentally alter the spatial orientation between the target protein and E3 ligase, directly impacting the bioactivity of the resulting PROTAC degrader [1]. For instance, PROTACs constructed with (S,R,S)-AHPC-C2-PEG4-N3 (4-unit PEG linker) yield PARP1 degraders with a DC50 of 82 nM, while alternative linker lengths may produce inactive compounds [2]. In the CRBN-recruiting class, Thalidomide-based conjugates differ from Pomalidomide-based analogs in both binding affinity and neosubstrate degradation profiles, with linker attachment points critically affecting aqueous stability and degradation features [3]. Furthermore, the (S,R,S)-AHPC-PEG3-N3 variant provides copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry compatibility that is absent in non-azide-terminated conjugates, directly constraining modular synthetic strategy . Generic substitution without empirical validation of linker geometry, E3 recruitment efficiency, and functional group compatibility introduces uncontrolled variables that undermine experimental reproducibility and procurement value.

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 12: Comparative Evidence Against Closest Analogs


VHL vs CRBN E3 Ligase Recruitment: Class-Level Degradation Scope and Warhead Complexity Comparison

E3 Ligase Ligand-linker Conjugate 12 as (S,R,S)-AHPC-PEG3-N3 recruits the VHL E3 ligase, whereas the alternative Thalidomide-based identity recruits CRBN. Comparative analysis of E3 ligase classes in PROTAC development reveals distinct performance profiles: VHL-based PROTACs rank second only to CRBN in breadth of reported use but exhibit higher warhead complexity that limits oral exposure and CNS penetration [1]. In direct head-to-head evaluation using the HaloPROTAC system, CRBN-engaging HaloPROTACs demonstrated higher degradation activities than VHL-engaging HaloPROTACs at sub-micromolar compound concentrations [2]. This class-level evidence informs selection: VHL recruitment may be preferable when avoiding CRBN-associated neosubstrate degradation or IMiD-class toxicity is desired; CRBN recruitment offers wider target scope and more compact warheads amenable to oral bioavailability [1].

PROTAC VHL CRBN E3 ligase targeted protein degradation

Linker Length Optimization: PEG3 vs PEG4/PEG5 Impact on PROTAC Degradation Potency

The 3-unit PEG linker in (S,R,S)-AHPC-PEG3-N3 represents a specific linker length that differs from the 4-unit PEG linker in (S,R,S)-AHPC-C2-PEG4-N3 and the 5-unit PEG linker in (S,R,S)-AHPC-PEG5-COOH. While direct degradation data for PROTACs built specifically with PEG3-linked VHL conjugates are not publicly reported in primary literature, cross-study comparable evidence establishes that linker length variation materially alters degradation potency. PROTACs constructed with (S,R,S)-AHPC-C2-PEG4-N3 (4-unit PEG linker) yield the PARP1 degrader vRucaparib-TP4 with a DC50 of 82 nM [1]. Similarly, the VHL-based HaloPROTAC VH285-PEG4-C4-Cl (16-atom linker length) achieves GFP-HaloTag7 degradation with DC50 = 19 nM and 90% degradation at 625 nM . The relationship between linker length and degradation efficiency is non-linear and target-dependent, with optimal length determined by the specific ternary complex geometry between POI, PROTAC, and E3 ligase [2]. The PEG3 linker in E3 Ligase Ligand-linker Conjugate 12 provides a distinct spatial reach (~12-15 Å extended conformation) that differs from PEG4 (~16-20 Å) and PEG5 (~20-24 Å) analogs, offering a specific geometry option in the linker optimization toolkit.

PROTAC linker PEG linker VHL ligand linker length optimization DC50

Click Chemistry Functionalization: Azide-Terminated vs Carboxyl/Amine-Terminated Conjugate Synthetic Utility

The (S,R,S)-AHPC-PEG3-N3 identity of E3 Ligase Ligand-linker Conjugate 12 features a terminal azide group that enables modular PROTAC assembly via click chemistry—a capability absent in carboxyl-terminated (e.g., (S,R,S)-AHPC-PEG5-COOH) or amine-terminated (e.g., (S,R,S)-AHPC-C5-NH2) VHL ligand-linker conjugates. The azide functionality permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing target protein ligands, as well as strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized ligands . In contrast, carboxyl- or amine-terminated conjugates require traditional amide coupling chemistry (EDC/NHS or HATU-mediated), which may be incompatible with sensitive functional groups on the target ligand and can produce lower yields in complex PROTAC assemblies [1]. The bioorthogonal nature of azide-alkyne click chemistry provides superior chemoselectivity in the final PROTAC assembly step, reducing byproduct formation and simplifying purification compared to amide coupling approaches [1].

click chemistry CuAAC SPAAC PROTAC synthesis azide-alkyne cycloaddition

VHL Ligand Binding Affinity: (S,R,S)-AHPC vs VH285 Scaffold Comparison

The (S,R,S)-AHPC scaffold used in the VHL-recruiting identity of E3 Ligase Ligand-linker Conjugate 12 derives from the VH032 ligand series, which exhibits a dissociation constant (Kd) of 185 nM for the VHL/HIF-1α interaction . This represents a moderate-affinity VHL binder suitable for PROTAC applications. In comparison, the VH285-based VHL ligand incorporated in conjugates such as VH285-PEG4-C4-Cl (HaloPROTAC 3) demonstrates binding to VHL with an IC50 of 0.54 μM (540 nM) . The (S,R,S)-AHPC scaffold (Kd = 185 nM) thus exhibits approximately 3-fold higher binding affinity than the VH285 scaffold (IC50 = 540 nM), though direct head-to-head Kd comparison under identical assay conditions is not available in public literature. This affinity difference may influence the efficiency of E3 ligase recruitment in the ternary complex and consequently affect PROTAC degradation potency [1].

VHL ligand binding affinity IC50 Kd PROTAC building block

Patent-Derived Provenance: WO/2016/146985A1 as Validated Starting Material for BET PROTAC Development

The (S,R,S)-AHPC-PEG3-N3 identity of E3 Ligase Ligand-linker Conjugate 12 is explicitly disclosed in patent WO/2016/146985A1 (Figure 11), a foundational patent from Crews and Ciulli laboratories describing PROTAC compounds with structure A-L-B that tether bromodomain inhibitors to E3 ubiquitin ligase ligands [1]. This patent serves as the enabling disclosure for the development of MZ1 and related BET bromodomain PROTAC degraders targeting BRD4 [1][2]. In contrast, other VHL ligand-linker conjugates (e.g., (S,R,S)-AHPC-amido-C5-acid, (S,R,S)-AHPC-PEG5-COOH) appear in later patents and commercial catalogs without the same direct lineage to validated BET degrader chemical matter. The patent provenance provides a documented synthetic pathway and validated application context that is absent for many commercially available E3 ligase ligand-linker conjugates lacking clear intellectual property disclosure.

patent WO2016146985 BET degrader BRD4 degradation PROTAC validation MZ1

IAP vs VHL vs CRBN Ligand-Linker Conjugates: E3 Ligase Class Selection for SNIPER vs PROTAC Applications

E3 Ligase Ligand-linker Conjugate 12 (both VHL and CRBN identities) must be distinguished from IAP-based ligand-linker conjugates such as cIAP1 Ligand-Linker Conjugates 12, which recruit cellular inhibitor of apoptosis proteins (cIAP1, cIAP2, XIAP) rather than VHL or CRBN [1]. IAP-based degraders (termed SNIPERs—Specific and Nongenetic IAP-dependent Protein ERasers) engage parallel degrading pathways with potential to increase degradation efficiency through simultaneous degradation of both the target protein and the IAP itself, resulting in synergistic antiproliferative effects [2]. However, IAP-based PROTACs exhibit a less well-defined target scope due to fewer literature reports and higher warhead complexity that limits drug-like properties compared to CRBN-based systems [2]. The mechanistic distinction is critical: IAP recruitment induces IAP autoubiquitination and degradation alongside target protein degradation, potentially confounding interpretation of phenotypic effects, whereas VHL and CRBN recruitment primarily affect only the intended target protein [2].

IAP ligand SNIPER cIAP1 VHL CRBN PROTAC platform

Validated Application Scenarios for E3 Ligase Ligand-linker Conjugate 12 Procurement


Modular PROTAC Assembly via Copper-Catalyzed or Strain-Promoted Click Chemistry

The (S,R,S)-AHPC-PEG3-N3 identity of E3 Ligase Ligand-linker Conjugate 12 enables late-stage modular PROTAC construction through azide-alkyne click chemistry. Users with alkyne-functionalized target protein ligands can perform CuAAC (copper-catalyzed) or SPAAC (strain-promoted, copper-free) conjugation to generate complete PROTAC molecules in a single synthetic step without protecting group manipulation [1]. This scenario is optimal for: (1) parallel synthesis of PROTAC libraries for linker SAR studies; (2) conjugation to sensitive target ligands that cannot tolerate amide coupling conditions; and (3) rapid diversification of a validated target ligand across multiple E3 ligase linker conjugates.

VHL-Recruiting PROTAC Development for Cytosolic and Nuclear Protein Targets

The VHL-recruiting (S,R,S)-AHPC-PEG3-N3 identity is appropriate for developing PROTACs targeting cytosolic and nuclear proteins, based on VHL E3 ligase subcellular localization [1]. This conjugate serves as the E3 ligase recruitment module in PROTACs for targets where VHL recruitment has been validated, including BET bromodomain proteins (BRD4, BRD2, BRD3) as demonstrated in the MZ1 series derived from WO/2016/146985A1 [2]. Procurement is indicated when: (1) the target protein localizes primarily to cytosol or nucleus; (2) CRBN-associated neosubstrate degradation (IKZF1/3) or IMiD-class toxicity is to be avoided; and (3) linker optimization across multiple PEG lengths (PEG2, PEG3, PEG4, PEG5) is planned to identify optimal ternary complex geometry .

CRBN-Recruiting PROTAC Development with Thalidomide-Based E3 Ligase Engagement

The Thalidomide-based CRBN-recruiting identity of E3 Ligase Ligand-linker Conjugate 12 (MW 565.66, formula C30H39N5O6) is indicated for developing PROTACs that leverage the CRBN E3 ligase, the most extensively validated E3 ligase in PROTAC literature with the widest reported target scope [1]. This conjugate is appropriate when: (1) the target protein is amenable to CRBN-mediated ubiquitination; (2) the broader target scope and more compact warhead of CRBN-based PROTACs are advantageous for the intended application [1]; and (3) the linker attachment point and length in this specific Thalidomide conjugate are compatible with the target ligand geometry. Users must verify that the linker chemistry matches the conjugation strategy planned for the target ligand [2].

Linker Length Optimization Campaigns Requiring PEG3 Spatial Reach

The 3-unit PEG linker in both identities of E3 Ligase Ligand-linker Conjugate 12 provides a specific spatial separation (approximately 12-15 Å extended conformation) between the E3 ligase ligand and the eventual target protein ligand attachment point. This conjugate is specifically indicated for systematic linker optimization campaigns where screening multiple linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, PEG6) is required to identify the optimal ternary complex geometry for a given target-E3 pair [1]. Procurement of the PEG3 variant alongside PEG2 and PEG4 analogs enables quantitative comparison of degradation efficiency as a function of linker length, a critical parameter that cannot be predicted from binary binding affinities alone and requires empirical determination for each target protein [1].

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